Coumarin 500

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(ethylamino)-4-(trifluoromethyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-16-7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6,16H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMNDOZYLMFQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068813 |

Source

|

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Acros Organics MSDS] |

Source

|

| Record name | Coumarin 500 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52840-38-7 |

Source

|

| Record name | Coumarin 500 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52840-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052840387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4-(trifluoromethyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-BENZOPYRAN-2-ONE, 7-(ETHYLAMINO)-4-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA4WB8B35M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Coumarin 500: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Coumarin (B35378) 500, a fluorescent dye belonging to the 7-aminocoumarin (B16596) class.[1] Coumarins, a group of benzopyrone compounds, are prevalent in nature and are recognized as a "privileged structure" in medicinal chemistry due to their wide array of biological activities.[2][3] Coumarin 500, specifically, is valued in research for its distinct photophysical properties and serves as a representative model for the broader applications of this chemical family in drug discovery and molecular probing.[4]

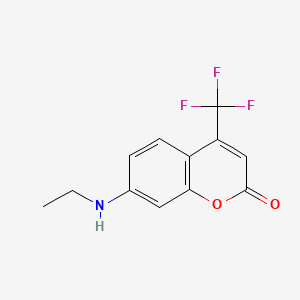

Chemical Identity and Structure

This compound, systematically known as 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one, is a synthetic organic compound.[1] It is characterized by a benzopyrone core substituted with an ethylamino group at the 7-position, which acts as an electron-donating group, and a trifluoromethyl group at the 4-position, an electron-withdrawing group. This substitution pattern is crucial for its intramolecular charge transfer (ICT) characteristics, which heavily influence its fluorescent properties.[4]

Chemical Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Properties

The properties of this compound make it a versatile tool, particularly as a laser dye and fluorescent probe.[4][5] Its appearance is typically as yellow crystals or powder.[1][6] The key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one | [1] |

| Synonyms | C500, 7-Ethylamino-4-trifluoromethylcoumarin | [1][5] |

| CAS Number | 52840-38-7 | [1][5] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [1][5] |

| Molecular Weight | 257.21 g/mol | [1][5] |

| Appearance | Yellow needles or fluffy crystalline powder | [5][6] |

| Absorption Max (λₘₐₓ) | ~390 nm (in Methanol) | [5] |

| Emission Max (λₘₐₓ) | ~495 nm (in Ethanol) | [5] |

| Fluorescence Quantum Yield (Φf) | ~0.68 (in Methanol) | [5] |

| Lasing Range | 480 - 570 nm (Solvent/Pump dependent) | [5] |

The significant Stokes' shift (the difference between absorption and emission maxima) and high fluorescence quantum yield are indicative of a molecule that efficiently emits light, making it an excellent fluorophore.[4] The photophysical properties are highly sensitive to solvent polarity due to the compound's strong intramolecular charge transfer (ICT) character in its excited state.[4]

Synthesis and Experimental Protocols

While the direct synthesis of this compound is a multi-step process, the foundational coumarin scaffold is commonly synthesized via methods like the Pechmann condensation.[7] Understanding these core synthetic routes is valuable for researchers interested in creating novel derivatives.

Logical Workflow: Pechmann Condensation for Coumarin Core Synthesis

The following diagram illustrates the general workflow for the Pechmann condensation, a common method for synthesizing the coumarin core structure from a phenol (B47542) and a β-keto ester.[7]

Experimental Protocol: Synthesis of a 7-Hydroxycoumarin Derivative[7]

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin, a foundational structure for many fluorescent probes.

-

Reactant Preparation : In a three-necked flask, combine resorcinol (B1680541) (0.10 mol), ethyl acetoacetate (B1235776) (0.10 mol), and a catalytic amount of p-toluene sulfonic acid (0.003 mol).[7]

-

Reaction : Stir the mixture and heat it under reflux at approximately 75°C.[7] The reaction is monitored until the solution turns light yellow.

-

Isolation : Cool the reaction mixture to room temperature to allow the product to precipitate.[7]

-

Purification : Filter the solid precipitate from the solution. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development and Research

The coumarin scaffold is a cornerstone in drug discovery, with derivatives approved for clinical use as anticoagulants (e.g., warfarin) and for treating conditions like vitiligo and prostate cancer.[8][9] Their biological activities are diverse, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][8][9]

Signaling Pathway: Coumarin-Induced Apoptosis in Cancer Cells

Many coumarin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). They can modulate key regulatory proteins in apoptotic signaling pathways.[8]

Key Experimental Protocols in Drug Discovery

Coumarin derivatives are frequently evaluated for their therapeutic potential using a variety of in vitro assays. The following protocols are standard methods for assessing biological activity.

Workflow: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screening tool for evaluating the cytotoxic potential of compounds against cancer cell lines.[3]

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)[3]

-

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a coumarin compound.

-

Materials : Selected cancer cell lines, complete growth medium, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL), and Dimethyl sulfoxide (B87167) (DMSO).

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with a serial dilution of the coumarin compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation : Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC₅₀ value.

Protocol 2: Inhibition of Protein Denaturation Assay[3]

-

Objective : To screen for anti-inflammatory properties by evaluating the ability of a compound to prevent heat-induced protein denaturation.

-

Materials : Bovine Serum Albumin (BSA, 5% solution), coumarin compounds, a standard anti-inflammatory drug (e.g., Diclofenac Sodium), and PBS (pH 6.4).

-

Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of BSA solution and 2.8 mL of PBS.

-

Compound Addition : Add the test coumarin compounds to the reaction mixture at various final concentrations. Prepare a positive control with the standard drug and a negative control with only the BSA/PBS mixture.

-

Denaturation : Incubate the mixtures at 37°C for 20 minutes, then induce denaturation by heating at 72°C in a water bath for 5 minutes.[3]

-

Measurement : After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

Analysis : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Protocol 3: Fluorimetric Measurement of Hydroxyl Radicals (ROS Detection)[10][11]

-

Objective : To quantify the generation of hydroxyl radicals (•OH), a type of reactive oxygen species (ROS), using a coumarin-based probe.

-

Materials : A suitable probe like coumarin-3-carboxylic acid, test samples/system capable of generating ROS, and a spectrofluorometer.

-

Sample Preparation : Prepare an aqueous solution of the coumarin probe. Place test samples (e.g., materials suspected of generating ROS) into vials containing the probe solution.[10]

-

Incubation : Incubate the vials under conditions that promote ROS generation (e.g., at 80°C for 120 minutes, or upon exposure to specific stimuli).[10]

-

Measurement : After incubation, adjust the pH of the medium if necessary (e.g., to 8.5) and transfer the solution to a cuvette.[10]

-

Fluorescence Reading : Measure the fluorescence intensity using a spectrofluorometer. The reaction between •OH and the probe (e.g., coumarin-3-carboxylic acid) generates a highly fluorescent product (e.g., 7-hydroxycoumarin-3-carboxylic acid).[10] For this product, typical excitation and emission wavelengths are ~400 nm and ~450 nm, respectively.[10]

-

Quantification : Correlate the fluorescence intensity to the concentration of hydroxyl radicals generated by comparing it against a standard curve of the fluorescent product.

References

- 1. This compound | C12H10F3NO2 | CID 104338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coumarin | 91-64-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. exciton.luxottica.com [exciton.luxottica.com]

- 6. chemsavers.com [chemsavers.com]

- 7. Synthesis and application of polymeric fluorescent compounds based on coumarin :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Coumarin 500 CAS number and molecular weight

An In-Depth Technical Guide to Coumarin (B35378) 500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Coumarin 500, a versatile fluorescent dye. It covers its fundamental chemical properties, detailed photophysical characteristics, and practical experimental applications, tailored for a scientific audience.

Core Properties of this compound

This compound, also known as 7-(ethylamino)-4-(trifluoromethyl)coumarin, is a prominent member of the 7-aminocoumarin (B16596) family of dyes.[1] It is widely recognized for its utility as a fluorochrome and a laser dye.[1]

| Property | Value | Reference |

| CAS Number | 52840-38-7 | [2][3] |

| Molecular Weight | 257.21 g/mol | [2][3] |

| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3] |

| Appearance | Yellow crystals/needles | [3] |

| IUPAC Name | 7-(ethylamino)-4-(trifluoromethyl)chromen-2-one | [2] |

Photophysical and Lasing Characteristics

This compound is distinguished by its strong fluorescence and high quantum yield, making it a valuable tool in various spectroscopic and imaging applications.[3] Its photophysical properties, including absorption and emission maxima, are highly dependent on the solvent environment.[4][5] This solvatochromism is a key feature, arising from changes in the polarity of the dye's intramolecular charge transfer (ICT) structure in different solvents.[2][6]

Lasing Properties

This compound is an efficient laser dye, particularly in the blue-green region of the spectrum. The lasing wavelength can be tuned by altering the solvent and the pump source.

| Pump Source (nm) | Solvent | Lasing Range (nm) | Max Lasing Wavelength (nm) | Reference |

| XeCl (308) | Methanol | 478-568 | 506 | [7] |

| XeCl (308) | p-Dioxane/MeOH, 95/5 | 459-536 | 487 | [7] |

| Nd:YAG (355) | Methanol | 483-559 | 507 | [7] |

| Nd:YAG (355) | Ethanol | 485-530 | 504 | [7] |

| N₂ (337) | Ethanol | 473-547 | 500 | [7] |

| N₂ (337) | p-Dioxane | 447-523 | 470 | [7] |

Spectroscopic Properties in Different Solvents

The absorption and fluorescence characteristics of this compound are significantly influenced by solvent polarity. In nonpolar solvents, the dye exhibits unusual behavior, such as unusually low Stokes' shifts and fluorescence lifetimes.[2][6]

| Solvent | Absorption Max (λₘₐₓ, nm) | Emission Max (λₘₐₓ, nm) | Quantum Yield (Φf) | Reference |

| Methanol | 392 | 495 | 0.68 | [3][7] |

| Ethanol | - | - | - | [7] |

| Ethyl Acetate | 390 | - | 0.68 | [7] |

| p-Dioxane | - | - | - | [7] |

Experimental Protocols

While this compound is primarily known as a laser dye, its fluorescent properties make it a candidate for use as a probe in cellular imaging and biochemical assays. Below are representative protocols for its application.

Protocol 1: General Staining of Cells for Fluorescence Microscopy

This protocol describes a general method for using this compound as a fluorescent stain for visualizing cellular structures. The lipophilic nature of the coumarin scaffold may allow it to passively diffuse across cell membranes.

Objective: To stain live or fixed cells for observation via fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Live or fixed cells on coverslips or in a multi-well plate

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality DMSO. Store protected from light at -20°C.

-

Working Solution Preparation: Dilute the stock solution in PBS or an appropriate cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

-

Cell Staining:

-

For live cells, remove the culture medium and wash the cells once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

For fixed cells, after fixation and permeabilization steps, wash with PBS and apply the working solution for 30-60 minutes at room temperature.

-

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

-

Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of this compound (Excitation ~390 nm, Emission ~495 nm).

Protocol 2: Measurement of Hydroxyl Radicals (•OH)

This protocol adapts the use of coumarin as a fluorescent probe for detecting hydroxyl radicals. The reaction of coumarin with •OH produces the highly fluorescent 7-hydroxycoumarin, allowing for indirect quantification.

Objective: To quantify the generation of hydroxyl radicals in a chemical or biological system.

Materials:

-

This compound

-

Aqueous buffer solution (e.g., phosphate (B84403) buffer)

-

System for generating hydroxyl radicals (e.g., Fenton reaction, sonication)

-

Fluorometer/spectrofluorometer

Methodology:

-

Probe Solution: Prepare an aqueous solution of this compound in the desired buffer. The concentration may need to be optimized, but a starting point of 10-100 µM is common for similar coumarin-based assays.

-

Reaction: Introduce the this compound solution to the experimental system where hydroxyl radicals are expected to be generated.

-

Incubation: Allow the reaction to proceed for a defined period. The incubation time will depend on the rate of radical generation in the system.

-

Fluorescence Measurement:

-

After incubation, transfer a sample of the solution to a cuvette.

-

Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to ~332 nm (for the product, 7-hydroxycoumarin) and measure the emission spectrum, with an expected peak around 455 nm.[8]

-

An increase in fluorescence intensity at ~455 nm compared to a control (this compound solution without the radical-generating system) indicates the production of hydroxyl radicals.

-

-

Quantification: A standard curve can be generated using known concentrations of 7-hydroxycoumarin to quantify the amount of hydroxyl radical produced.

Diagrammatic Representations

Workflow for Characterizing a Fluorescent Dye

The following diagram illustrates a typical experimental workflow for the characterization of a fluorescent compound like this compound.

Caption: Experimental workflow for dye characterization.

Principle of Intramolecular Charge Transfer (ICT) in Coumarin Dyes

This diagram illustrates the fundamental principle of fluorescence in 7-aminocoumarin dyes, which involves an intramolecular charge transfer upon excitation.

Caption: Intramolecular Charge Transfer (ICT) mechanism.

References

- 1. This compound | C12H10F3NO2 | CID 104338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. exciton.luxottica.com [exciton.luxottica.com]

- 8. researchgate.net [researchgate.net]

The Influence of Solvent Environments on the Photophysical Behavior of Coumarin 500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the photophysical properties of Coumarin 500, a widely utilized fluorescent dye, in a variety of solvent environments. Understanding how solvents modulate the absorption and emission characteristics of this probe is critical for its effective application in diverse research areas, including bio-imaging, sensor development, and laser technology. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the underlying photophysical processes.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is highly sensitive to the polarity of its surrounding medium. This solvatochromism is primarily attributed to changes in the electronic distribution of the molecule upon excitation, leading to significant shifts in its absorption and fluorescence spectra. In nonpolar solvents, this compound exhibits distinct properties compared to its behavior in polar environments.[1][2]

Data Summary

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. These parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

| Solvent | Polarity Function (Δf) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf | τf (ns) |

| Cyclohexane | 0.000 | 382 | 409 | 1710 | 0.83 | 2.5 |

| n-Hexane | 0.001 | 382 | 408 | 1640 | 0.85 | 2.6 |

| Decalin | 0.003 | 384 | 412 | 1750 | 0.81 | 2.4 |

| 1,4-Dioxane | 0.021 | 390 | 446 | 3290 | 0.87 | 4.1 |

| Ethyl Acetate | 0.201 | 392 | 470 | 4220 | 0.68 | 3.8 |

| Acetonitrile | 0.305 | 394 | 488 | 4830 | 0.61 | 3.5 |

| Methanol | 0.309 | 398 | 504 | 5250 | 0.55 | 3.2 |

| Ethanol | 0.293 | 400 | 507 | 5240 | 0.58 | 3.4 |

| Water | 0.320 | 405 | 525 | 5680 | 0.03 | 0.2 |

Data compiled from "Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents" by Nad, S.; Pal, H. J. Phys. Chem. A 2002, 106, 35, 8243-8251.

Experimental Protocols

The accurate determination of the photophysical parameters of this compound relies on standardized experimental methodologies. Below are detailed protocols for key measurements.

Absorption and Emission Spectroscopy

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths.

Methodology:

-

Solution Preparation: Prepare dilute solutions of this compound in the desired high-purity solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Measurement: Record the UV-Visible absorption spectrum using a spectrophotometer. The wavelength corresponding to the highest absorbance is λabs.

-

Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at its λabs, and the emission spectrum is scanned. The wavelength with the highest fluorescence intensity is λem.

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Absorbance Matching: Prepare solutions of the reference and this compound in the same solvent with their absorbances at the excitation wavelength matched and kept below 0.1.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the reference and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Fluorescence Lifetime (τf) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near the absorption maximum of this compound.

-

Data Acquisition: Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon. Repeat this process until a statistically significant decay curve is obtained.

-

Data Analysis: The instrument response function (IRF) is first measured using a scattering solution. The experimental fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τf).

Photophysical Pathways and Solvent Effects

The solvent-dependent photophysical properties of this compound can be explained by the nature of its excited states. Upon excitation, the molecule transitions from the ground state (S0) to a locally excited (LE) state. In polar solvents, this LE state can relax into a more polar intramolecular charge transfer (ICT) state, which is stabilized by the solvent molecules. In some cases, further structural relaxation can lead to a non-fluorescent twisted intramolecular charge transfer (TICT) state, providing a non-radiative decay pathway and thus quenching the fluorescence.

Caption: Photophysical pathways of this compound in different solvent environments.

This diagram illustrates that in nonpolar solvents, fluorescence primarily occurs from the LE state. As solvent polarity increases, the ICT state becomes more stable, leading to red-shifted fluorescence. In highly polar and protic solvents, the formation of the non-fluorescent TICT state can become a significant de-excitation pathway, resulting in a lower fluorescence quantum yield.

Conclusion

The photophysical properties of this compound are intricately linked to its solvent environment. A thorough understanding of these relationships, facilitated by precise experimental measurements and a clear conceptual framework of the underlying photophysical processes, is paramount for leveraging the full potential of this versatile fluorescent probe in scientific research and development. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to optimize their experimental designs and accurately interpret their findings when utilizing this compound.

References

A Technical Guide to the Spectroscopic Properties of Coumarin 500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption and emission spectra of Coumarin (B35378) 500, a fluorescent dye widely utilized in various scientific fields. This document outlines its key photophysical properties, details the experimental protocols for their measurement, and illustrates a typical experimental workflow.

Core Spectroscopic Properties of Coumarin 500

This compound (7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one) is a well-known laser dye belonging to the coumarin family, recognized for its strong fluorescence in the blue-green region of the spectrum.[1] Its photophysical characteristics are highly sensitive to the solvent environment, making it a valuable probe for investigating molecular interactions and the polarity of microenvironments.[2]

The spectroscopic behavior of this compound is governed by intramolecular charge transfer (ICT), which is significantly influenced by the polarity of the surrounding solvent.[1][3] In nonpolar solvents, this compound tends to exist in a nonpolar form, while in polar solvents, a polar ICT structure is prevalent.[1][3] This solvent-dependent behavior leads to notable shifts in its absorption and emission maxima.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of this compound in various solvents. These parameters include the absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (ΦF).

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| Methanol | 390 | 470, 503 | 0.681 |

| Ethanol | - | 500 | - |

| p-Dioxane | - | 470 | - |

| Ethyl Acetate (EtOAc) | 390 | - | 0.679 |

| Water | - | - | - |

| 6M Guanidinium Hydrochloride | - | - | - |

Data compiled from multiple sources.[4][5]

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound relies on precise experimental methodologies. Below are detailed protocols for measuring the absorption and fluorescence spectra.

Measurement of Absorption Spectra

-

Instrumentation : A UV-Vis spectrophotometer is required for absorbance measurements.[6]

-

Sample Preparation :

-

Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[6]

-

From the stock solution, prepare a series of dilutions to obtain solutions with varying concentrations.

-

-

Procedure :

Measurement of Fluorescence Spectra and Quantum Yield

The relative method, using a well-characterized fluorescent standard, is a common approach for determining the fluorescence quantum yield.[6]

-

Instrumentation : A spectrofluorometer capable of recording corrected emission spectra is necessary.[6]

-

Reference Standard : Select a suitable fluorescence standard with a known quantum yield in the same solvent as the sample. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard.[7]

-

Procedure :

-

Prepare a series of solutions of both the this compound sample and the reference standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[8][9]

-

Set the excitation wavelength, which should be the same for both the sample and the standard.[6]

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.[6]

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the reference to obtain their integrated fluorescence intensities (IS and IR).[6]

-

-

Data Analysis : The fluorescence quantum yield of the sample (ΦF(S)) can be calculated using the following equation:

ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fluorescent dye like this compound.

Caption: Workflow for determining the fluorescence quantum yield.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, further investigation into the effects of temperature, pH, and interactions with other molecules may be necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. exciton.luxottica.com [exciton.luxottica.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. omlc.org [omlc.org]

- 9. omlc.org [omlc.org]

Unveiling the Photophysical Characteristics of Coumarin 500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of Coumarin (B35378) 500, a widely utilized fluorescent dye. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a critical resource for researchers leveraging the unique photophysical properties of this molecule in various scientific applications, including bio-imaging, sensing, and laser technologies.

Core Photophysical Properties of Coumarin 500

This compound, chemically known as 7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one, is a prominent member of the 7-aminocoumarin (B16596) family of dyes.[1] These dyes are renowned for their strong fluorescence and high quantum yields, often approaching unity.[2] The photophysical behavior of this compound, particularly its quantum yield and fluorescence lifetime, is highly sensitive to the solvent environment. This solvatochromism arises from changes in the polarity of the dye's microenvironment, which influences the energy levels of its electronic states.

Investigations into this compound's properties have revealed unusual behavior in nonpolar solvents compared to polar solvents.[2][3] In nonpolar environments, the dye is believed to exist in a nonpolar form, while in polar solvents, it adopts a polar intramolecular charge transfer (ICT) structure.[3][4] This transition significantly impacts its Stokes' shift and fluorescence lifetime.[2][3]

Quantitative Data Summary

The following table summarizes the reported quantum yield and fluorescence lifetime of this compound in various solvents. This data is essential for selecting the appropriate solvent for a specific application and for the accurate interpretation of fluorescence-based experimental results.

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Methanol | 0.68 | Not Specified |

| Nonpolar Solvents (e.g., Hexane, Cyclohexane) | Marginally higher than in polar solvents | Unusually low |

Note: The quantum yield and fluorescence lifetime of coumarin dyes can be influenced by factors such as temperature, concentration, and the presence of quenchers.[5][6]

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of this compound is crucial for its effective application. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield

The relative quantum yield is a commonly used method that involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Quantum yield standard (e.g., Coumarin 1, Quinine Sulfate)[8]

-

Appropriate spectroscopic grade solvents

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes in the nanosecond range.

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample chamber

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

-

-

Quartz cuvettes

-

This compound solution

Procedure:

-

Instrument Setup: The pulsed light source excites the sample, and the time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

Data Acquisition: A histogram of the arrival times of the emitted photons is constructed, representing the fluorescence decay profile.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I_0 * exp(-t/τ)

Where:

-

I_0 is the intensity at time t=0

-

τ is the fluorescence lifetime

-

Visualizing the Processes

To better understand the experimental workflow and the fundamental principles of fluorescence, the following diagrams are provided.

Caption: Experimental workflow for determining quantum yield and fluorescence lifetime.

Caption: Jablonski diagram illustrating the photophysical processes of fluorescence.

References

- 1. chemsavers.com [chemsavers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. omlc.org [omlc.org]

The Solubility Profile of Coumarin 500: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Coumarin (B35378) 500 in Aqueous and Organic Solvents, Including Experimental Protocols for Determination.

This technical guide provides a comprehensive overview of the solubility of Coumarin 500 (7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one), a widely utilized laser dye. The information is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's solubility characteristics for its application in various experimental and developmental contexts.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₀F₃NO₂, is a fluorescent dye belonging to the coumarin family.[1] It is recognized for its utility as a laser dye and a fluorochrome.[1] Its chemical structure features a trifluoromethyl group at the 4-position and an ethylamino group at the 7-position of the benzopyran-2-one core. This substitution pattern significantly influences its photophysical properties and its solubility in different media. Understanding the solubility of this compound is critical for its effective use in solution-based applications, such as in dye lasers and as a fluorescent probe.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For this compound, its performance as a laser dye is directly dependent on its ability to dissolve in suitable solvents to achieve the desired concentration for efficient lasing action.

Aqueous Solubility

This compound is reported to be insoluble in water.[2] This low aqueous solubility is a common characteristic of many organic dyes with a predominantly non-polar molecular structure.

Solubility in Organic Solvents

| Solvent System | Concentration (Molar) | Reference |

| Methanol/Water (1:1) | Not Specified | [3] |

| Ethanol (B145695) | 1 x 10⁻³ M | [3] |

| p-Dioxane/Methanol (95:5) | 12.5 x 10⁻³ M | [3] |

| Methanol | 8.2 x 10⁻³ M (osc), 7 x 10⁻³ M (amp) | [3] |

| Methanol | 12.5 x 10⁻³ M | [3] |

| Methanol | 5 x 10⁻³ M | [3] |

| Ethanol | 1 x 10⁻² M | [3] |

| Ethanol | 1 x 10⁻³ M | [3] |

| Methanol | 1 x 10⁻³ M | [3] |

| Ethanol | 5 x 10⁻³ M | [3] |

| Methanol | 5.0 x 10⁻³ M (osc), 2.0 x 10⁻³ M (amp) | [3] |

| Methanol | 1.6 x 10⁻³ M (osc), 3.7 x 10⁻⁴ M (amp) | [3] |

| p-Dioxane | 5.4 x 10⁻³ M | [3] |

| p-Dioxane | 25mg/20ml | [3] |

| Ethanol | Not Specified | [3] |

| Ethanol | 1 x 10⁻² M | [3] |

| Methanol | 48mg/20ml | [3] |

| Ethanol | 5.4 x 10⁻³ M | [3] |

Note: The concentrations listed above are for lasing applications and may not represent the saturation solubility of this compound in the respective solvents.

For context, the following table provides solubility data for other related coumarin compounds. It is crucial to note that this data is not for this compound and should only be used as a general reference for the solubility behavior of the coumarin class of compounds.

| Compound | Solvent | Solubility | Reference |

| Coumarin (unsubstituted) | Water (cold) | 1 g in 400 mL | [4] |

| Coumarin (unsubstituted) | Water (boiling) | 1 g in 50 mL | [4] |

| Coumarin (unsubstituted) | Chloroform (25 °C) | 49.4 g/100 g | [4] |

| Coumarin (unsubstituted) | Pyridine (20-25 °C) | 87.7 g/100 g | [4] |

| 7-Methoxycoumarin | Ethanol | ~5 mg/mL | [5] |

| 7-Methoxycoumarin | DMSO | ~10 mg/mL | [5] |

| 7-Methoxycoumarin | Dimethylformamide (DMF) | ~10 mg/mL | [5] |

| 7-Amino-4-(trifluoromethyl)coumarin | DMSO | 100 mg/mL | [6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a fluorescent compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these solutions at the wavelength of maximum absorbance (λmax) of this compound in that solvent to generate a calibration curve (Absorbance vs. Concentration). The λmax for this compound in ethanol is approximately 395 nm.[7]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to reach equilibrium. The solution should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the solution to stand undisturbed for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

Caption: Workflow for generating a calibration curve for solubility determination.

Caption: Workflow for analyzing a saturated solution to determine solubility.

References

- 1. This compound | C12H10F3NO2 | CID 104338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aptus.co.jp [aptus.co.jp]

- 3. exciton.luxottica.com [exciton.luxottica.com]

- 4. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemsavers.com [chemsavers.com]

Coumarin 500 derivatives and their synthesis

An In-depth Technical Guide to the Synthesis and Biological Activity of Coumarin (B35378) 500 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-one) are a prominent class of heterocyclic compounds widely distributed in nature and renowned for their diverse pharmacological properties.[1] Their scaffold is a cornerstone in medicinal chemistry, leading to the development of agents with anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[2] A particularly noteworthy subset is the 7-amino-4-(trifluoromethyl)coumarin (B1665040) framework. The trifluoromethyl group at the C-4 position often enhances metabolic stability and cell permeability, making these derivatives attractive for drug discovery.

This technical guide focuses on the synthesis and biological evaluation of derivatives of Coumarin 500 (7-ethylamino-4-(trifluoromethyl)coumarin), a scaffold with significant potential, particularly in oncology. We will explore its synthesis via established chemical reactions, its mechanism of action as an anticancer agent through the inhibition of critical cell signaling pathways, and provide detailed protocols for its synthesis and biological characterization.

Synthesis of this compound Derivatives

The synthesis of 4-(trifluoromethyl)coumarins is most effectively achieved through the Pechmann condensation. This classic reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions to form the coumarin ring. For the synthesis of the this compound core, this involves a two-step process: the creation of a 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) intermediate, followed by its conversion to the final 7-ethylamino product.

Experimental Protocol: Synthesis of 7-ethylamino-4-(trifluoromethyl)coumarin

This protocol describes a plausible two-step synthesis adapted from established methodologies for similar coumarin structures.[3]

Step 1: Synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin (Intermediate 1)

-

Reaction Setup: To a solution of resorcinol (B1680541) (1.10 g, 10 mmol) in 20 mL of anhydrous ethanol, add ethyl 4,4,4-trifluoroacetoacetate (2.02 g, 11 mmol).

-

Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) as a catalyst while stirring the mixture in an ice bath.

-

Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry under a vacuum. Recrystallize the crude product from an ethanol-water mixture to yield pure 7-hydroxy-4-(trifluoromethyl)coumarin as a solid.[3]

Step 2: Synthesis of 7-ethylamino-4-(trifluoromethyl)coumarin (Final Product)

This step involves a reductive amination or a related N-alkylation method.

-

Reaction Setup: In a sealed reaction vessel, dissolve 7-amino-4-(trifluoromethyl)coumarin (2.29 g, 10 mmol) in 50 mL of ethanol. Note: The 7-amino precursor can be synthesized from the 7-hydroxy intermediate via established methods such as a Smiles rearrangement.

-

Reagent Addition: Add iodoethane (B44018) (1.72 g, 11 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.42 g, 11 mmol) to the solution.

-

Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica (B1680970) gel to yield 7-ethylamino-4-(trifluoromethyl)coumarin.

Biological Activity and Mechanism of Action

Coumarin derivatives exhibit a wide range of anticancer activities, and a primary mechanism involves the modulation of critical cell signaling pathways.[1] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth while inhibiting apoptosis.

Several studies have demonstrated that coumarin derivatives can inhibit the PI3K/Akt pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[6][7] This inhibition can occur through direct interaction with PI3K isoforms or by modulating upstream regulators. The suppression of Akt phosphorylation is a key indicator of pathway inhibition by these compounds.[4]

Quantitative Biological Data

While specific anticancer data for 7-ethylamino-4-(trifluoromethyl)coumarin derivatives are not extensively available in the public literature, the therapeutic potential of this scaffold can be inferred from structurally related compounds. The following tables summarize the cytotoxicity and PI3K inhibitory activity of representative 4-(trifluoromethyl)coumarin and other coumarin derivatives.

Table 1: Cytotoxicity of Structurally Related Coumarin Derivatives against Human Cancer Cell Lines Note: These compounds are structurally related to the this compound core and illustrate the general anticancer potential of the coumarin scaffold.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dicumadin Derivative | Compound IIc (-CN) | SK-LU-1 (Lung) | 20-25 | [8] |

| Dicumadin Derivative | Compound IId (-CF₃) | SPC-A-1 (Lung) | 20-25 | [8] |

| Coumarin-Cinnamic Hybrid | Compound 4 | HL60 (Leukemia) | 8.09 | [6] |

| Coumarin-Cinnamic Hybrid | Compound 8b | HepG2 (Liver) | 13.14 | [6] |

| 3-Arylcoumarin | Compound 13 | HeLa (Cervical) | 8.0 | [9] |

| 3,5,8-Trisubstituted Coumarin | Compound 5 | MCF-7 (Breast) | 11.36 | [10] |

Table 2: PI3K Isoform Inhibition by Representative Coumarin Derivatives Note: Data for specific this compound derivatives is limited. The data below represents coumarin derivatives designed as PI3K inhibitors.

| Compound | PI3Kα (IC₅₀ nM) | PI3Kβ (IC₅₀ nM) | PI3Kδ (IC₅₀ nM) | PI3Kγ (IC₅₀ nM) | Reference |

| Compound 4b | 35 | 49 | 161 | 243 | [4][5] |

| Compound 4h | 52 | 68 | 59 | 288 | [4][5] |

Key Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test coumarin derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include vehicle control (medium + solvent) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced from the kinase reaction, which correlates with enzyme activity. A luminescent signal is generated from the conversion of ADP to ATP.

-

Compound Preparation: Prepare a serial dilution of the test coumarin inhibitor in DMSO.

-

Assay Plate Preparation: Add 0.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well low-volume plate.

-

Enzyme/Substrate Addition: Add 4 µL of a mixture containing the recombinant PI3K enzyme (e.g., PI3Kα) and the lipid substrate (PIP2) in kinase reaction buffer.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Stop the kinase reaction and measure the ADP formed using a commercial detection kit (e.g., ADP-Glo™). This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Signal Reading: Measure the luminescence using a compatible plate reader. The luminescent signal is directly proportional to the PI3K activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Derivatives of the this compound scaffold, characterized by a 7-amino and a 4-(trifluoromethyl) substitution, represent a promising class of compounds for anticancer drug development. Their synthesis is achievable through well-established organic chemistry reactions like the Pechmann condensation. The available biological data on structurally related compounds strongly suggests that this scaffold has the potential to induce cytotoxicity in a range of cancer cell lines, likely through the inhibition of key oncogenic pathways such as the PI3K/Akt/mTOR cascade. The detailed protocols provided herein offer a robust framework for the synthesis and rigorous evaluation of novel this compound derivatives. Further investigation is warranted to synthesize and screen a focused library of these compounds to identify lead candidates with potent and selective anticancer activity.

References

- 1. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Blue-Green Emitter: A Technical Guide to the Discovery and Historical Context of Coumarin 500

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical context of Coumarin (B35378) 500, a prominent member of the coumarin family of fluorescent dyes. While the precise moment of its initial synthesis is not prominently documented as a singular discovery, its development can be understood within the broader context of the intensive research into laser dyes and fluorescent probes that characterized the mid to late 20th century. This guide provides a comprehensive overview of its chemical nature, a representative synthetic protocol, its key photophysical properties, and its applications in cellular imaging.

Historical Context: From Fragrant Compound to Essential Fluorophore

The story of coumarins begins not in the vibrant world of fluorescence, but in the realm of natural products. The parent compound, coumarin (2H-chromen-2-one), was first isolated from tonka beans in 1820.[1][2] The first laboratory synthesis of coumarin was achieved by the English chemist Sir William Henry Perkin in 1868.[2] However, the true potential of the coumarin scaffold as a platform for fluorescent molecules was unlocked with the discovery of the Pechmann condensation in 1883.[1][3] This reaction, which involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions, provided a versatile and efficient route to a wide array of substituted coumarins.[1][3]

The development of coumarin-based dyes accelerated with the advent of the dye laser in the 1960s. Researchers sought robust and efficient fluorescent compounds that could serve as the gain medium in these new tunable light sources. The 7-aminocoumarins, in particular, proved to be exceptional laser dyes in the blue-green region of the spectrum. The introduction of a trifluoromethyl group at the 4-position was found to enhance the photostability and quantum yield of these dyes. It is within this context of optimizing laser dye performance that Coumarin 500, chemically known as 7-(ethylamino)-4-(trifluoromethyl)-2H-chromen-2-one, emerged. Its development was likely the result of systematic structure-activity relationship studies aimed at fine-tuning the photophysical properties of 7-aminocoumarins.

Synthesis of 7-Aminocoumarins: The Pechmann Condensation

The Pechmann condensation remains a primary method for the synthesis of 4-substituted coumarins. Below is a representative experimental protocol for the synthesis of a 7-amino-4-(trifluoromethyl)coumarin (B1665040), based on the well-established methodologies for this class of compounds.

Experimental Protocol: Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (A Representative Synthesis)

This protocol is adapted from the synthesis of the closely related Coumarin 151.[4][5]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium Bicarbonate solution (5% w/v)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents). Cool the mixture in an ice bath.

-

Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled mixture, ensuring the temperature does not rise significantly.

-

Reaction: After the addition of acid, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 7-amino-4-(trifluoromethyl)coumarin.

-

Drying and Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Caption: Synthetic pathway for a 7-amino-4-(trifluoromethyl)coumarin via Pechmann condensation.

Quantitative Data: Photophysical Properties of this compound

The utility of this compound as a fluorescent probe and laser dye is dictated by its photophysical properties. These properties are often sensitive to the solvent environment. The following tables summarize key quantitative data for this compound.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 374 | 450 | 4254 |

| Dioxane | 2.21 | 1.422 | 388 | 470 | 4284 |

| Ethyl Acetate | 6.02 | 1.372 | 390 | 488 | 4902 |

| Acetonitrile | 37.5 | 1.344 | 392 | 495 | 5057 |

| Methanol | 32.7 | 1.329 | 390 | 503 | 5576 |

| Ethanol | 24.5 | 1.361 | 395 | 499 | 5064 |

| Water | 80.1 | 1.333 | 390 | 522 | 6398 |

Data compiled from multiple sources.[6][7][8]

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_f) (ns) |

| Methanol | 0.68 | 3.8 |

| Ethanol | 0.67 | 4.1 |

| Acetonitrile | 0.75 | 4.3 |

| Dioxane | 0.89 | 4.5 |

| Cyclohexane | 0.92 | 4.6 |

Data compiled from multiple sources.[9][10]

Applications in Cellular Imaging and Biosensing

This compound and its derivatives are extensively used as fluorescent probes in biological research due to their high fluorescence quantum yields, photostability, and sensitivity to the local environment. Their blue-green emission is well-suited for multicolor imaging experiments.

While specific signaling pathway elucidation using this compound as a primary probe is not extensively documented, its application in cellular imaging provides insights into various cellular processes. For instance, coumarin-based probes have been designed to target specific organelles, such as the endoplasmic reticulum, allowing for the visualization of their morphology and dynamics.[11] Furthermore, the sensitivity of their fluorescence to environmental polarity makes them valuable as reporters for changes in the microenvironment of cellular compartments.[12]

Coumarin derivatives have also been developed as chemosensors for detecting metal ions, such as Sn²⁺, within living cells.[13] The general principle involves the coumarin fluorophore being linked to a receptor that selectively binds to the target analyte. This binding event modulates the fluorescence properties of the coumarin, leading to a detectable change in fluorescence intensity or wavelength, thus signaling the presence and concentration of the analyte.

Caption: Generalized workflow of a coumarin-based fluorescent biosensor for analyte detection in a cell.

Conclusion

This compound stands as a testament to the successful molecular engineering of the coumarin scaffold to create a highly efficient and versatile fluorophore. While its specific "discovery" is intertwined with the broader history of laser dye development, its impact on fluorescence spectroscopy and cellular imaging is undeniable. The detailed understanding of its synthesis and photophysical properties, as outlined in this guide, provides a solid foundation for its continued application and for the design of next-generation fluorescent probes for advanced research in drug discovery and development.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. exciton.luxottica.com [exciton.luxottica.com]

- 11. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07884H [pubs.rsc.org]

Unraveling the Electronic Landscape of Coumarin 500: A Theoretical Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the electronic structure of Coumarin (B35378) 500, a fluorescent dye with significant applications in various scientific fields. Through a meticulous review and synthesis of theoretical studies, this guide offers a detailed understanding of the molecule's photophysical properties, underpinned by computational quantum mechanical methods. The presented data, methodologies, and visualizations are intended to serve as a critical resource for professionals engaged in research, development, and application of fluorescent probes.

Core Findings: A Quantitative Overview

Theoretical investigations into Coumarin 500's electronic structure have yielded valuable quantitative data, primarily through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been instrumental in elucidating the influence of solvent environments on the molecule's absorption and emission characteristics. Key parameters from these studies are summarized below for comparative analysis.

| Parameter | Value | Solvent | Computational Method | Basis Set | Source |

| Excited State Lifetime (τ₁) | ~1.4 ps | 1,4-Dioxane | Experimental (Femtosecond Transient Absorption) | N/A | [1] |

| Excited State Lifetime (τ₁) | ~0.5 ps | Methanol | Experimental (Femtosecond Transient Absorption) | N/A | [1] |

| Excited State Lifetime (τ₂) | ~8.0 ps | Methanol | Experimental (Femtosecond Transient Absorption) | N/A | [1] |

| Ground State Dipole Moment (µg) | - | Gas Phase | DFT (CAM-B3LYP) | 6-311++G(d,p) | [2] |

| Excited State Dipole Moment (µe) | Higher than µg | Gas Phase | TD-DFT | 6-311++G(d,p) | [2] |

| Absorption Maximum (λ_abs) | 392 nm | Methanol/Water (1/1) | Experimental | N/A | [3] |

| Fluorescence Maximum (λ_fl) | 495 nm | Ethanol | Experimental | N/A | [3] |

| Fluorescence Quantum Yield | 0.681 | Methanol | Experimental | N/A | [3] |

| Fluorescence Quantum Yield | 0.679 | Ethyl Acetate | Experimental | N/A | [3] |

Experimental and Computational Protocols

The theoretical examination of this compound's electronic properties predominantly relies on a combination of experimental spectroscopic techniques and computational modeling.

Experimental Methodology: Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique used to probe the ultrafast dynamics of excited states. In the context of this compound, this method has been employed to measure the lifetimes of its excited states in different solvent environments.[1]

A typical experimental setup involves:

-

Excitation: A femtosecond laser pulse (e.g., at 400 nm) excites the this compound sample.

-

Probing: A second, time-delayed femtosecond white-light continuum pulse probes the absorption changes of the excited sample.

-

Detection: The transmitted probe light is detected by a spectrometer, allowing for the measurement of transient absorption spectra at different delay times.

-

Data Analysis: The decay kinetics at specific wavelengths are fitted to exponential functions to determine the lifetimes of the excited states.

Computational Methodology: DFT and TD-DFT Calculations

Computational studies on this compound have consistently utilized DFT and its time-dependent extension, TD-DFT, to model its electronic structure and spectra.[1][2] These methods provide a balance between accuracy and computational cost for molecules of this size.

The general workflow for these calculations is as follows:

-

Geometry Optimization: The ground state (S₀) and first excited state (S₁) geometries of this compound are optimized. For instance, the CAM-B3LYP functional with the 6-311++G(d,p) basis set has been used for this purpose in the gas phase.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima.

-

Excitation Energy Calculations: TD-DFT is then used to calculate the vertical excitation energies, oscillator strengths, and to characterize the nature of the electronic transitions (e.g., n → π, π → π).

-

Solvent Effects: To account for the influence of the solvent, implicit solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are often employed.[4] In some cases, explicit solvent molecules are included in the calculation to model specific interactions like hydrogen bonding.[1]

-

Property Calculations: Various electronic properties, such as dipole moments in the ground and excited states, are calculated to understand the charge redistribution upon excitation.[2]

Visualizing Key Processes and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Photoexcitation and relaxation pathways of this compound.

Caption: A typical computational workflow for studying this compound.

Discussion: The Role of Intramolecular Charge Transfer

A central theme in the theoretical studies of this compound is the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density, typically from the electron-donating 7-amino group to the electron-accepting carbonyl group of the coumarin core.[1] This ICT character of the first excited state is responsible for the molecule's sensitivity to solvent polarity.